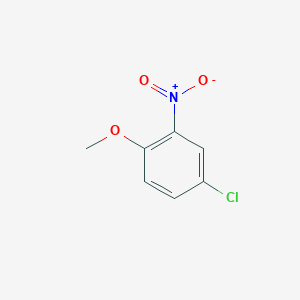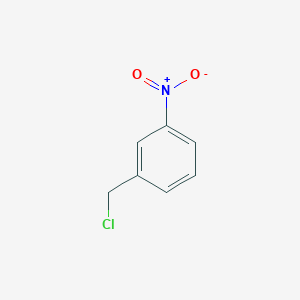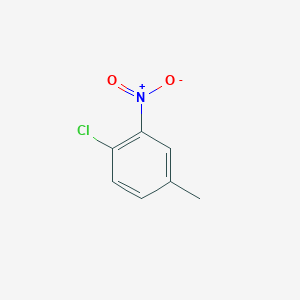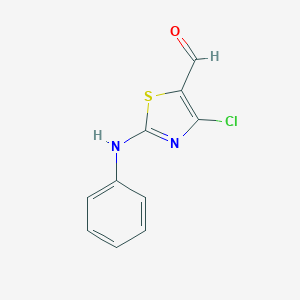
4-Chloro-2-nitroanisole
Vue d'ensemble
Description
4-Chloro-2-nitroanisole: is an organic compound with the molecular formula C7H6ClNO3 . It appears as a yellow crystalline powder and is characterized by a chlorine atom attached to the fourth carbon of an anisole ring, with a nitro group attached to the second carbon . This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and materials science.
Applications De Recherche Scientifique
4-Chloro-2-nitroanisole has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical agents with potential therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and proteins within biological systems .
Mode of Action
It’s known that the compound contains both intra- and intermolecular strong hydrogen bonding interactions . In the 4-Chloro-2-nitroanisole molecule, one hydrogen from the amine group is attached to the nearer ortho position nitro group oxygen atom, forming an N–H…O intramolecular hydrogen bonding interaction .
Biochemical Pathways
strain MB-P1 . The degradation process involves the release of nitrite ions, chloride ions, and ammonia . The first enzyme in the degradation pathway is a flavin-dependent monooxygenase that catalyzes the stoichiometric removal of the nitro group and production of 4-amino-3-chlorophenol .
Result of Action
It’s known that the compound has been used in the development of organic nonlinear optical single crystals . These crystals have applications in the field of optoelectronics, photonics, nonlinear optical, and laser technology .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound was developed into a non-centrosymmetric space group organic nonlinear optical single crystal by a slow evaporation method at 40 °C . The crystal was found to be thermally stable up to 115 °C
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Chloro-2-nitroanisole can be synthesized through the nitration of 4-chloroanisole. . The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-2-nitroanisole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: 4-Chloro-2-methoxyaniline.
Substitution: Various substituted anisoles depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
4-Chloro-2-nitroaniline: Similar in structure but with an amino group instead of a methoxy group.
2-Chloro-4-nitroanisole: Similar in structure but with the positions of the chlorine and nitro groups reversed.
Uniqueness: 4-Chloro-2-nitroanisole is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and applications compared to its analogs. The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups on the aromatic ring influences its reactivity in various chemical transformations.
Propriétés
IUPAC Name |
4-chloro-1-methoxy-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAYFGJUEOYRHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90237469 | |
| Record name | 4-Chloro-2-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90237469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Alfa Aesar MSDS] | |
| Record name | 4-Chloro-2-nitroanisole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20013 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
89-21-4 | |
| Record name | 4-Chloro-1-methoxy-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-nitroanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-2-nitroanisole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8445 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-2-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90237469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-nitroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.716 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the synthesis of 4-chloro-2-nitroanisole challenging?
A1: Synthesizing polychlorinated anisole derivatives, like this compound, can be challenging due to the potential for forming multiple isomers. Direct chlorination often leads to mixtures, requiring complex separation techniques.
Q2: What innovative approach was used to synthesize 2-amino-3,4,5-trichloroanisole, a compound related to this compound?
A: Researchers successfully synthesized 2-amino-3,4,5-trichloroanisole, a related compound, starting from p-dichlorobenzene. [] The process involved a series of reactions: nitration, methoxylation, and reduction to obtain 2-amino-4-chloroanisole. Subsequent repeated chlorination of this intermediate yielded the desired 2-amino-3,4,5-trichloroanisole without any unwanted isomers. [] This method highlights a controlled approach to achieving specific chlorination patterns in anisole derivatives.
Q3: How does the presence of an intramolecular hydrogen bond affect the dipole moment in o-nitrophenol compared to this compound?
A: Research indicates that the presence of an intramolecular hydrogen bond in o-nitrophenol significantly influences its dipole moment. [] When comparing the calculated and observed dipole moments, a discrepancy arises in o-nitrophenol and its derivatives, which is not observed in o-nitroanisole (the parent compound of this compound) and its derivatives. [] This difference suggests that the intramolecular hydrogen bond in o-nitrophenol alters the electron distribution within the molecule, leading to the observed difference in dipole moment compared to this compound, which lacks this specific hydrogen bond.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Phenyl-7-[4-(tetrahydrofurfuryloxy)phenyl]-1,5-dioxa-S-indacen-2,6-dione](/img/structure/B146359.png)




![(R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B146370.png)





